molecular formula C20H26O7 B4126919 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3,4,5-trimethoxyphenyl)cyclohexan-1-one

2,4-Diacetyl-5-hydroxy-5-methyl-3-(3,4,5-trimethoxyphenyl)cyclohexan-1-one

Cat. No.: B4126919
M. Wt: 378.4 g/mol
InChI Key: DBZYPUKSCVZPGL-UHFFFAOYSA-N
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Description

2,4-Diacetyl-5-hydroxy-5-methyl-3-(3,4,5-trimethoxyphenyl)cyclohexanone is an organic compound with the molecular formula C17H20O4 This compound is known for its unique structural features, which include a cyclohexanone ring substituted with acetyl, hydroxy, methyl, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3,4,5-trimethoxyphenyl)cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the initial formation of the cyclohexanone ring followed by the introduction of the acetyl, hydroxy, methyl, and trimethoxyphenyl groups through various substitution and addition reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. Industrial production would also focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2,4-Diacetyl-5-hydroxy-5-methyl-3-(3,4,5-trimethoxyphenyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl and trimethoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a diketone, while reduction of the carbonyl groups would produce diols.

Scientific Research Applications

2,4-Diacetyl-5-hydroxy-5-methyl-3-(3,4,5-trimethoxyphenyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3,4,5-trimethoxyphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diacetyl-5-hydroxy-5-methyl-3-phenylcyclohexanone
  • 2,4-Dimethyl-3-(3-methyl-3-butenyl)cyclohexanone
  • 2-Benzylidene-5-methyl-1-cyclohexanone

Uniqueness

2,4-Diacetyl-5-hydroxy-5-methyl-3-(3,4,5-trimethoxyphenyl)cyclohexanone is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-diacetyl-5-hydroxy-5-methyl-3-(3,4,5-trimethoxyphenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O7/c1-10(21)16-13(23)9-20(3,24)18(11(2)22)17(16)12-7-14(25-4)19(27-6)15(8-12)26-5/h7-8,16-18,24H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZYPUKSCVZPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Diacetyl-5-hydroxy-5-methyl-3-(3,4,5-trimethoxyphenyl)cyclohexan-1-one
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2,4-Diacetyl-5-hydroxy-5-methyl-3-(3,4,5-trimethoxyphenyl)cyclohexan-1-one

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